Z-N-Me-Aib-OH

Catalog No.
S1523563
CAS No.
144332-60-5
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-N-Me-Aib-OH

CAS Number

144332-60-5

Product Name

Z-N-Me-Aib-OH

IUPAC Name

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)

InChI Key

QCDSXBNEBTVGTP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

What is Z-N-Me-Aib-OH?

Z-N-Me-Aib-OH, also known as N-methyl-2,2-dimethylacrylic acid, is a small molecule with the chemical formula C6H11NO3. It is classified as a derivative of the amino acid α-aminoisobutyric acid (Aib) [].

Potential Applications in Scientific Research

  • Peptide Synthesis: Z-N-Me-Aib-OH can be used as a building block in the synthesis of peptides, which are chains of amino acids. The presence of the methyl groups in the molecule may influence the properties of the resulting peptides, making them potentially useful for different research applications [].
  • Enzyme Inhibition: Some studies suggest that Z-N-Me-Aib-OH may act as an inhibitor of certain enzymes. Enzymes are proteins that accelerate chemical reactions in the body. Inhibiting specific enzymes can be a valuable tool in studying their function and developing new drugs [].

Z-N-Me-Aib-OH, also known as N-Methylaminoisobutyric acid (NMAib-OH) or Z-N,2-Dimethylalanine, is a synthetic derivative of the naturally occurring amino acid, Aib (α-aminoisobutyric acid) [, ]. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard building blocks of proteins found in living organisms. NMAib-OH is of interest in scientific research due to its potential applications in peptide synthesis and drug development [, ].


Molecular Structure Analysis

The chemical formula of Z-N-Me-Aib-OH is C₁₃H₁₇NO₄. Its structure consists of a central carbon chain with a carboxylic acid group (COOH) at one end and a protected amino group (NHCH(CH₃)₂) at the other end. The side chain attached to the central carbon is an isobutyl group ((CH₃)₂CHCH₂) with a methyl group (CH₃) directly bonded to the α-carbon. The "Z" refers to a benzyl protecting group (C₆H₅CH₂OCO-) attached to the amino group, commonly used during peptide synthesis [, ].


Chemical Reactions Analysis

A key reaction involving Z-N-Me-Aib-OH is its incorporation into peptide chains during solid-phase peptide synthesis (SPPS) []. SPPS is a technique for building peptides in a stepwise manner on a solid support. The Z-protecting group ensures the amino group remains unreactive during chain elongation and can be selectively removed later to allow further peptide bond formation.

The specific reaction scheme for incorporating Z-N-Me-Aib-OH into a peptide chain would depend on the surrounding amino acids and the chosen coupling reagents. However, it generally involves activation of the carboxylic acid group of Z-N-Me-Aib-OH, followed by reaction with the free amino group of the growing peptide chain on the solid support [].

Information on the decomposition of Z-N-Me-Aib-OH or other specific reactions involving this compound is currently limited in publicly available scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 100-200 °C, considering the presence of a carboxylic acid and amino groups.
  • Boiling point: Expected to be high due to the presence of multiple functional groups (likely above 250 °C).
  • Solubility: Likely soluble in polar solvents like water and methanol due to the presence of charged groups (carboxylate and ammonium) and the hydroxyl group. Solubility in non-polar solvents would be limited.
  • Stability: The Z-protecting group is generally stable under acidic and neutral conditions but can be cleaved under basic conditions. The overall stability of the molecule would depend on factors like temperature, pH, and storage conditions [].

XLogP3

1.8

Wikipedia

Z-N-Me-Aib-OH

Dates

Modify: 2023-08-15

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